Sodium nitroprusside

Description

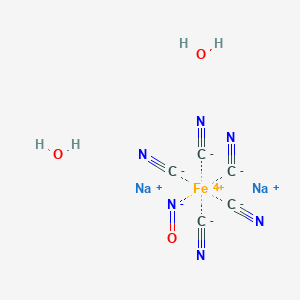

This compound is a chemical compound of sodium and cyanide. It is used as a vasodilator. (L105)

Properties

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKMNJXYOFSTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FeN6Na2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041126 | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent ruby-red solid with almost no odor; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13755-38-9 | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Sodium Nitroprusside in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitroprusside (SNP) is a potent, fast-acting vasodilator with a well-established mechanism of action centered on the nitric oxide (NO) signaling cascade in vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth exploration of the molecular events initiated by SNP, leading to vasorelaxation. It details the enzymatic and ionic processes, presents quantitative data from key experimental findings, and outlines the methodologies used to elucidate this pathway. The intended audience for this document includes researchers, scientists, and professionals in drug development who require a comprehensive understanding of SNP's effects at a cellular and molecular level.

Introduction

This compound is a prodrug that non-enzymatically releases nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][2] Its primary therapeutic application is in the management of hypertensive crises and acute heart failure, owing to its rapid and potent vasodilatory effects on both arterioles and venules.[3][4] The mechanism of action is initiated by the liberation of NO, which then diffuses into the underlying vascular smooth muscle cells to trigger a cascade of events culminating in muscle relaxation and vasodilation.[2]

Signaling Pathway of this compound in Vascular Smooth Muscle

The vasodilatory effect of this compound is mediated through the canonical NO/cGMP/PKG signaling pathway. This pathway can be dissected into several key steps:

2.1. Nitric Oxide Release and Guanylate Cyclase Activation

Upon administration, this compound breaks down in the circulation, releasing nitric oxide.[3] This process is facilitated by reducing agents and interaction with vascular smooth muscle membranes.[1] The liberated NO, a small, lipophilic molecule, readily diffuses across the cell membrane of VSMCs and binds to the heme moiety of soluble guanylate cyclase (sGC).[2][5] This binding event induces a conformational change in sGC, leading to a significant increase in its enzymatic activity.[5]

2.2. Cyclic GMP Synthesis and Protein Kinase G Activation

Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The resulting elevation in intracellular cGMP levels serves as a second messenger signal.[1] The primary effector of cGMP in VSMCs is cGMP-dependent protein kinase (PKG).[6] cGMP binding to the regulatory domain of PKG induces a conformational change that unleashes its catalytic activity, enabling it to phosphorylate various downstream protein targets.

2.3. PKG-Mediated Reduction in Intracellular Calcium Concentration ([Ca²⁺]i)

A key consequence of PKG activation is the reduction of cytosolic free calcium concentration, which is a primary determinant of smooth muscle contraction. PKG achieves this through multiple mechanisms:

-

Inhibition of Ca²⁺ Influx: PKG can phosphorylate and inhibit L-type calcium channels, thereby reducing the influx of extracellular Ca²⁺.[7]

-

Enhanced Ca²⁺ Sequestration: PKG promotes the re-uptake of Ca²⁺ into the sarcoplasmic reticulum (SR) by phosphorylating phospholamban, which in turn stimulates the SR Ca²⁺-ATPase (SERCA) pump.[6]

-

Activation of Potassium Channels: PKG can activate large-conductance calcium-activated potassium (BKCa) channels.[6] The subsequent efflux of K⁺ leads to hyperpolarization of the cell membrane, which further reduces the activity of voltage-gated Ca²⁺ channels.

2.4. Desensitization of the Contractile Apparatus to Calcium

In addition to lowering [Ca²⁺]i, the NO/cGMP/PKG pathway also decreases the sensitivity of the contractile machinery to calcium. This is primarily achieved through the activation of myosin light chain phosphatase (MLCP).

2.5. Activation of Myosin Light Chain Phosphatase (MLCP)

Smooth muscle contraction is triggered by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20) by Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK). Relaxation occurs when MLC20 is dephosphorylated by MLCP. PKG can enhance the activity of MLCP through the phosphorylation of its regulatory subunit, MYPT1.[8] This phosphorylation can prevent the inhibitory phosphorylation of MYPT1 by other kinases, such as Rho-kinase, thereby promoting MLCP activity and leading to MLC20 dephosphorylation and smooth muscle relaxation.[8]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of this compound on vascular smooth muscle.

Table 1: Dose-Response of this compound in Isolated Aortic Rings

| Preparation | Pre-contraction Agent | IC₅₀ (M) | Reference |

| Rat thoracic aorta | Phenylephrine (B352888) (10⁻⁶ M) | ~ 3 x 10⁻⁸ | [9] |

| WKY rat aorta (endothelium-denuded) | Norepinephrine | pIC₅₀: 8.37 ± 0.05 | [10] |

| Human umbilical artery | U46619 | pEC₅₀: 6.52 | [11] |

pIC₅₀ is the negative logarithm of the IC₅₀ value.

Table 2: Kinetic Parameters of Soluble Guanylate Cyclase Activation by Nitric Oxide

| Parameter | Value | Conditions | Reference |

| Activation | Up to 400-fold increase in Vmax | Purified bovine lung sGC | [2] |

| NO binding | Two-step process: initial 6-coordinate complex followed by a 5-coordinate active complex | Stopped-flow spectrophotometry | [2] |

| Equilibrium dissociation constant (Kd) for NO | ~250 nM | Purified bovine lung sGC | [1] |

Table 3: Effects of this compound on Intracellular Calcium

| Cell Type/Tissue | Agonist | SNP Concentration | Effect on [Ca²⁺]i | Reference |

| Rat aorta | Noradrenaline | > 10 nM | Inhibition of Ca²⁺ influx and release | [12] |

| A7r5 cells (rat aortic smooth muscle) | 5-HT (1 µM) | Not specified | SNP is known to lower agonist-induced Ca²⁺ transients | [13] |

| Rat tail artery smooth muscle cells | Methoxamine | 10⁻⁷ M | Attenuation of methoxamine-induced [Ca²⁺]i increase | [14] |

Experimental Protocols

4.1. Measurement of Vascular Reactivity in Isolated Aortic Rings (Wire Myography)

This protocol describes the measurement of isometric tension in isolated arterial rings to assess the vasodilatory effect of this compound.

Materials:

-

Wire myograph system

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (or other vasoconstrictor)

-

This compound

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

-

Dissection microscope and tools

Procedure:

-

Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Clean the aorta of adhering connective and adipose tissue. Cut the aorta into 2-3 mm rings.

-

Mounting: Mount the aortic rings on the wires of the myograph chamber, which is filled with Krebs-Henseleit solution and continuously gassed with carbogen at 37°C.

-

Equilibration and Normalization: Allow the rings to equilibrate for at least 60 minutes. During this time, gradually increase the passive tension to a predetermined optimal level (e.g., 2 g for rat aorta).

-

Viability and Endothelial Integrity Check: Contract the rings with a high K⁺ solution (e.g., 60 mM KCl) to test viability. To check for endothelial integrity, pre-contract the rings with phenylephrine (e.g., 10⁻⁶ M) and then add acetylcholine (B1216132) (e.g., 10⁻⁵ M). A relaxation of >80% indicates intact endothelium. For studying the direct effect of SNP on smooth muscle, the endothelium can be mechanically removed.

-

Dose-Response Curve: After washing and re-equilibration, pre-contract the aortic rings with phenylephrine to about 80% of the maximal contraction. Once a stable plateau is reached, add this compound in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), allowing the response to stabilize at each concentration.

-

Data Analysis: Record the tension at each concentration and express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the IC₅₀ value.

4.2. Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in cultured vascular smooth muscle cells.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5) on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered salt solution (HBSS)

-

Fluorescence microscopy system with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

-

Agonist (e.g., angiotensin II) and this compound

Procedure:

-

Cell Preparation: Plate VSMCs on glass coverslips and grow to 70-80% confluency.

-

Dye Loading: Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Washing: After loading, wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.

-

Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Experimental Manipulation: Obtain a baseline F340/F380 ratio. Then, stimulate the cells with an agonist to induce an increase in [Ca²⁺]i. After the response, introduce this compound to observe its effect on the agonist-induced calcium signal.

-

Calibration (Optional): At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high and low calcium concentrations to convert the fluorescence ratios into absolute calcium concentrations.

4.3. Measurement of cGMP Levels by Enzyme Immunoassay (EIA)

This protocol describes the quantification of cGMP in vascular tissue homogenates.

Materials:

-

Isolated vascular tissue

-

Liquid nitrogen

-

Homogenizer

-

Trichloroacetic acid (TCA) or 0.1 M HCl

-

Water-saturated diethyl ether

-

Commercial cGMP EIA kit

-

Microplate reader

Procedure:

-

Tissue Collection and Treatment: Isolate vascular tissue and treat with this compound for the desired time.

-

Sample Preparation: Immediately freeze the tissue in liquid nitrogen to stop enzymatic activity.

-

Homogenization: Homogenize the frozen tissue in cold 6% TCA or 0.1 M HCl.

-

Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein.

-

Extraction: Collect the supernatant. If TCA was used, wash the supernatant with water-saturated diethyl ether to remove the TCA.

-

Assay: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cGMP concentration in the samples based on a standard curve. Normalize the cGMP concentration to the protein content of the tissue pellet.

Conclusion

The mechanism of action of this compound in vascular smooth muscle is a well-defined process that hinges on the generation of nitric oxide and the subsequent activation of the sGC/cGMP/PKG signaling pathway. This cascade ultimately leads to a reduction in intracellular calcium levels and a decrease in the calcium sensitivity of the contractile apparatus, resulting in potent vasorelaxation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate vascular smooth muscle function. A thorough grasp of these fundamental mechanisms is crucial for the development of novel therapeutic strategies targeting cardiovascular diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the activation of soluble guanylyl cyclase by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. litfl.com [litfl.com]

- 8. Inhibition of MLC20 phosphorylation downstream of Ca2+ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nitric oxide and this compound-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound alters Ca2+ flux components and Ca2(+)-dependent fluxes of K+ and Cl- in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

discovery and history of sodium nitroprusside in medicine

An In-depth Technical Guide to the Discovery and History of Sodium Nitroprusside in Medicine

Introduction

This compound (SNP) is a potent and rapidly acting intravenous vasodilator that has been a cornerstone in the management of hypertensive emergencies and acute heart failure for decades. Its unique mechanism of action, centered on the release of nitric oxide (NO), provides powerful and titratable control over vascular tone. This technical guide offers a comprehensive overview of the discovery, history, mechanism of action, clinical development, and toxicological considerations of this compound for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The journey of this compound from a laboratory chemical to a critical care medication is marked by several key milestones.

-

1849: The compound was first discovered and synthesized by the English chemist Lyon Playfair.[1][2][3] However, its initial synthesis was complex, which limited its early applications.[1]

-

1928-1929: The first reported use of this compound in humans occurred in 1928, with its hypotensive effects being noted a year later.[1][4][5]

-

1955: Seminal studies firmly established the safety and efficacy of intravenously administered this compound for lowering blood pressure in patients with severe hypertension.[2][5][6]

-

1974: Despite its recognized therapeutic potential, challenges in creating a chemically stable formulation delayed its approval by the U.S. Food and Drug Administration (FDA) until 1974, when it was approved for the treatment of severe hypertension.[2][3][4]

-

1991: The FDA issued new labeling for this compound, emphasizing the significant risk of cyanide toxicity associated with its use.[5]

-

1993: The drug's popularity had grown to the extent that total sales in the United States reached $2 million.[4]

| Milestone | Year | Significance | Reference |

| Discovery | 1849 | First synthesized by Lyon Playfair. | [1][2] |

| First Medical Use | 1928 | First reported administration to a human patient. | [4][5] |

| Efficacy Established | 1955 | Safety and efficacy in severe hypertension demonstrated. | [2][5] |

| FDA Approval | 1974 | Approved for treating severe hypertension. | [2][4] |

Chemical Properties and Synthesis

This compound is an inorganic compound with the chemical formula Na₂[Fe(CN)₅NO], typically found as the dihydrate, Na₂[Fe(CN)₅NO]·2H₂O.[4] It is a reddish-brown, water-soluble salt that forms a complex anion, [Fe(CN)₅NO]²⁻, in solution.[4] The iron center is surrounded by five cyanide ligands and one linear nitric oxide ligand.[4]

Synthesis Protocol

This compound can be synthesized via the digestion of potassium ferrocyanide with nitric acid, followed by neutralization with sodium carbonate.[4][7]

Method 1: Nitric Acid Digestion

-

Reaction Step 1: Dissolve potassium ferrocyanide (K₄[Fe(CN)₆]) in water and digest with nitric acid (HNO₃).

-

Reaction: K₄[Fe(CN)₆] + 6 HNO₃ → H₂[Fe(CN)₅(NO)] + CO₂ + NH₄NO₃ + 4 KNO₃[4]

-

-

Neutralization: Neutralize the resulting solution with sodium carbonate (Na₂CO₃) to produce this compound.

-

Reaction: H₂[Fe(CN)₅NO] + Na₂CO₃ → Na₂[Fe(CN)₅(NO)] + CO₂ + H₂O[4]

-

Method 2: Nitrite (B80452) Reaction Alternatively, the nitrosyl ligand can be introduced using a nitrite source.[4]

-

Reaction: React ferrocyanide ([Fe(CN)₆]⁴⁻) with nitrite (NO₂⁻).

-

Reaction: [Fe(CN)₆]⁴⁻ + H₂O + NO₂⁻ → [Fe(CN)₅(NO)]²⁻ + CN⁻ + 2 OH⁻[4]

-

Mechanism of Action: The Nitric Oxide Signaling Pathway

This compound is a prodrug that exerts its vasodilatory effects by releasing nitric oxide (NO).[2][8]

-

NO Release: Upon entering the circulation, SNP reacts non-enzymatically with sulfhydryl groups on erythrocytes and other proteins (e.g., albumin) to release NO, five cyanide ions, and methemoglobin.[2][9]

-

Guanylate Cyclase Activation: The released NO diffuses into vascular smooth muscle cells and activates the enzyme guanylate cyclase.[8][9]

-

cGMP Production: Guanylate cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][8]

-

Protein Kinase G Activation: The elevated intracellular concentration of cGMP activates Protein Kinase G (PKG).[8]

-

Smooth Muscle Relaxation: PKG initiates a cascade that leads to smooth muscle relaxation through two primary mechanisms:

The result is potent, rapid, and balanced vasodilation of both arterioles and venules, leading to a reduction in both preload and afterload.[4][10]

Pharmacokinetics and Clinical Use

The pharmacokinetic profile of this compound makes it ideal for critical care settings where precise and rapid blood pressure control is necessary.

| Parameter | Value | Reference |

| Administration | Intravenous Infusion | [10] |

| Onset of Action | Nearly immediate (<30 seconds) | [4][9] |

| Peak Effect | < 2 minutes | [9] |

| Duration of Action | 1 to 10 minutes | [4] |

| Elimination Half-life | ~2 minutes (SNP); ~3 days (Thiocyanate) | [9][11] |

| Metabolism | In erythrocytes to NO and cyanide. Cyanide is converted in the liver and kidney by rhodanese to thiocyanate (B1210189). | [4][11] |

| Excretion | Renal (as thiocyanate) | [4] |

Clinical Applications:

-

Hypertensive Crises: Used for the rapid reduction of blood pressure in acute emergencies.[3][10]

-

Acute Heart Failure: Reduces preload and afterload, which can increase cardiac output in severe congestive heart failure.[3][10]

-

Controlled Hypotension: Employed during surgical procedures to reduce bleeding.[4][10]

Toxicity and Its Management

The primary limitation and most serious adverse effect of this compound is toxicity from its cyanide metabolite.[2][4]

Metabolism and Toxicity Pathway:

-

Cyanide Release: One molecule of SNP releases five cyanide (CN⁻) ions.[9]

-

Detoxification: The primary route of detoxification is the conversion of cyanide to the less toxic thiocyanate (SCN⁻) by the enzyme rhodanese, primarily in the liver. This reaction requires a sulfur donor, typically thiosulfate.[11][12]

-

Toxicity Mechanism: When the rate of cyanide release exceeds the capacity of the rhodanese pathway, free cyanide accumulates. Cyanide has a high affinity for cytochrome oxidase in mitochondria, inhibiting the electron transport chain and preventing aerobic metabolism, leading to histotoxic hypoxia and metabolic acidosis.[11][12]

Management of Toxicity:

-

Monitoring: The best indicators of cyanide toxicity are clinical signs of metabolic acidosis, such as elevated blood lactate (B86563) levels.[12]

-

Antidotes:

-

Sodium Thiosulfate: Administered to provide the sulfur substrate needed by rhodanese to detoxify cyanide to thiocyanate.[5][12]

-

Hydroxocobalamin (Vitamin B12a): Binds directly with cyanide to form cyanocobalamin (B1173554) (Vitamin B12), which is then excreted in the urine.[5][11]

-

Key Experimental Protocol: The Nitroprusside Reaction for Thiols

Early research highlighted the reactivity of SNP with sulfhydryl groups, which is fundamental to its mechanism of action.[1] The nitroprusside reaction is a classic qualitative test to detect the presence of thiol groups (R-SH), such as in the amino acid cysteine.[4]

Objective: To detect the presence of free thiol groups in a protein sample.

Reagents and Equipment:

-

This compound solution (2% w/v in water)

-

Aqueous ammonia (B1221849) or sodium hydroxide (B78521) solution (as a base)

-

Sample containing a protein with cysteine residues (e.g., albumin)

-

Denaturing agent (optional, e.g., urea)

-

Test tubes

-

Pipettes

Methodology:

-

Sample Preparation: Prepare a solution of the protein sample in a test tube. If necessary, denature the protein to expose buried thiol groups by adding a denaturing agent.

-

Reaction: Add a few drops of the this compound solution to the sample.

-

Alkalinization: Add aqueous ammonia or NaOH to make the solution alkaline.

-

Observation: Observe for an immediate color change. A positive result is indicated by the formation of a deep red or purple color.[4]

Principle: In an alkaline medium, the thiol group reacts with the nitroprusside ion ([Fe(CN)₅NO]²⁻) to form a colored complex, confirming the presence of cysteines with free sulfhydryl groups.[1][4] This reaction underscores the intrinsic reactivity of SNP with the very biological molecules that unmask its therapeutic agent, nitric oxide.

References

- 1. This compound | 13755-38-9 | Benchchem [benchchem.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound in 2014: A clinical concepts review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5FeN6Na2O | CID 6604165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. openanesthesia.org [openanesthesia.org]

- 10. mdwiki.org [mdwiki.org]

- 11. litfl.com [litfl.com]

- 12. This compound: pharmacology, toxicology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Nitroprusside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nitroprusside (SNP), systematically named sodium pentacyanonitrosylferrate(II), is an inorganic complex that has garnered significant attention in both chemical and biomedical fields.[1] As a potent vasodilator, it is clinically used for the management of hypertensive crises and acute heart failure.[1][2] Its biological activity is intrinsically linked to its chemical structure and its ability to release nitric oxide (NO), a key signaling molecule in various physiological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is typically encountered as the dihydrate, Na₂[Fe(CN)₅NO]·2H₂O. It is a reddish-brown crystalline solid that is highly soluble in water and ethanol.[1] The compound is sensitive to light and moisture, and its solutions can decompose upon exposure to light, particularly in the blue to ultraviolet region, leading to the release of the nitrosyl ligand and cyanide ions.[3][4]

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | Na₂[Fe(CN)₅NO] (anhydrous) | |

| Na₂[Fe(CN)₅NO]·2H₂O (dihydrate) | [1][5] | |

| Molecular Weight | 261.92 g/mol (anhydrous) | [1] |

| 297.95 g/mol (dihydrate) | [5] | |

| Appearance | Reddish-brown crystalline powder | [2] |

| Density | 1.72 g/cm³ | [1][6] |

| Solubility in Water | 100 mg/mL at 20 °C | [1] |

| >200 mg/mL at 25 °C | [3] | |

| Solubility in other solvents | Soluble in ethanol, methanol. Virtually insoluble in acetone, ether, and chloroform. | [1][3] |

| Melting Point | Decomposes | [6] |

| UV-Vis Absorption Maxima (in water) | 394 nm, 498 nm | [1][7] |

| Molar Absorptivity (ε) at λmax (in water) | ε₃₉₄ ≈ 20 M⁻¹cm⁻¹; ε₄₉₈ ≈ 8 M⁻¹cm⁻¹ (values can vary slightly based on conditions) | [1][3] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the cyanide (C≡N) and nitrosyl (N=O) stretching vibrations. The C≡N stretch typically appears around 2140-2170 cm⁻¹, while the N=O stretch is observed at a higher frequency, around 1930-1950 cm⁻¹.[8] The position of these bands can be influenced by the cation and the crystalline environment.[9]

NMR Spectroscopy: While not as commonly used for routine characterization, NMR spectroscopy can provide insights into the electronic structure and dynamics of the nitroprusside ion in solution. Studies have utilized ¹⁴N and ¹⁵N NMR to investigate the electronic environment of the nitrogen atoms in both the cyanide and nitrosyl ligands.[10]

Structure

The nitroprusside anion, [Fe(CN)₅NO]²⁻, possesses an octahedral geometry with the iron atom at the center.[1] It is a low-spin d⁶ complex of Fe(II). The iron is coordinated to five cyanide ligands and one nitric oxide ligand. The Fe-N-O linkage is essentially linear, with a bond angle of approximately 176.2°.[1] This linearity is indicative of significant π-backbonding from the iron d-orbitals to the π* orbitals of the NO ligand.

Crystal Structure Data

The crystal structure of this compound dihydrate has been determined by X-ray and neutron diffraction. It crystallizes in the orthorhombic space group Pnnm.[11]

| Parameter | Value (for deuterated form at 11 K) | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Pnnm | |

| a | 6.124(2) Å | |

| b | 11.837(5) Å | |

| c | 15.547(6) Å | |

| α, β, γ | 90° | |

| Cell Volume | 1127.0(7) ų |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of potassium ferrocyanide with nitric acid, followed by neutralization with sodium carbonate.[1][12][13]

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Concentrated nitric acid (HNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Heating mantle or water bath

-

Beakers, stirring bar, filtration apparatus

Procedure:

-

Dissolve potassium ferrocyanide in distilled water with gentle heating and stirring to create a concentrated solution.

-

Slowly add concentrated nitric acid to the ferrocyanide solution. The reaction is exothermic and will produce nitrogen oxides, so it should be performed in a well-ventilated fume hood. The solution will change color.

-

Heat the reaction mixture gently (e.g., on a water bath) to ensure the reaction goes to completion. The endpoint can be checked by taking a small aliquot and testing for the absence of ferrocyanide ions with a solution of an iron(III) salt (no Prussian blue formation).

-

Cool the reaction mixture to allow for the crystallization of potassium nitrate (B79036), which is a byproduct.

-

Filter the mixture to remove the potassium nitrate crystals.

-

Neutralize the filtrate by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

-

Concentrate the resulting solution by gentle heating to induce crystallization of this compound.

-

Cool the solution slowly to obtain reddish-brown crystals of this compound dihydrate.

-

Collect the crystals by filtration and dry them in a desiccator protected from light.

Quantification of Nitric Oxide Release using the Griess Assay

The release of nitric oxide from this compound can be quantified indirectly by measuring the accumulation of its stable breakdown product, nitrite (B80452), in solution using the Griess assay.[5][12][13][14][15]

Materials:

-

This compound solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution)

-

Sodium nitrite (NaNO₂) standard solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a series of sodium nitrite standard solutions of known concentrations in PBS.

-

In a 96-well plate, add aliquots of the this compound solution to be tested and the nitrite standards. Include a blank control with PBS only.

-

Incubate the plate under the desired experimental conditions (e.g., exposure to a light source to induce NO release).

-

At the desired time points, add the Griess Reagent to each well.

-

Allow the color to develop for a specified time (typically 10-15 minutes) at room temperature, protected from light. A purple azo dye will form in the presence of nitrite.

-

Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

-

Determine the concentration of nitrite in the this compound samples by interpolating their absorbance values on the standard curve. This concentration is proportional to the amount of NO released.

Studying this compound-Protein Interaction by Fluorescence Quenching

Fluorescence spectroscopy is a powerful technique to study the interaction of small molecules like this compound with proteins, such as human serum albumin (HSA).[3][10][16][17] The intrinsic fluorescence of tryptophan residues in the protein can be quenched upon binding of the drug.

Materials:

-

Protein solution (e.g., Human Serum Albumin in PBS)

-

This compound stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the protein and this compound in PBS.

-

Place a known concentration of the protein solution in a quartz cuvette.

-

Record the fluorescence emission spectrum of the protein solution (typically exciting at 280 nm or 295 nm to selectively excite tryptophan, and recording the emission from 300 nm to 450 nm).

-

Add small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and the binding parameters (binding constant and number of binding sites).

Signaling Pathways and Logical Relationships

Nitric Oxide Signaling Pathway

The primary mechanism of action of this compound as a vasodilator involves the release of nitric oxide and the subsequent activation of the soluble guanylate cyclase (sGC) signaling pathway.[1]

Caption: Nitric oxide signaling pathway initiated by this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of NO Release and Detection

This diagram shows the logical flow from the induction of nitric oxide release from this compound to its detection.

Caption: Logical flow of nitric oxide release from this compound and its detection.

References

- 1. Spectrophotometric determination of this compound and its photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dihydrate | 13755-38-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide and this compound-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol Griess Test [protocols.io]

- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencellonline.com [sciencellonline.com]

- 15. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Sodium Nitroprusside as a Nitric Oxide Donor in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of sodium nitroprusside (SNP) as a potent nitric oxide (NO) donor for research and development. It covers the core mechanisms of action, key signaling pathways, detailed experimental protocols, and quantitative data to facilitate its application in biological systems.

Core Principles of this compound as a Nitric Oxide Donor

This compound (SNP), with the chemical formula Na₂[Fe(CN)₅NO], is a powerful, fast-acting vasodilator that functions as a prodrug, releasing nitric oxide (NO) in biological systems.[1] Its primary mechanism of action involves the non-enzymatic release of NO, which then activates downstream signaling cascades, leading to a variety of physiological effects, most notably vascular smooth muscle relaxation.[2]

The release of NO from SNP is a complex process. In circulation, SNP interacts with sulfhydryl groups on erythrocytes and albumin, leading to its reduction and the subsequent liberation of NO and five cyanide ions.[3] This process does not require enzymatic activity, distinguishing it from organic nitrates like nitroglycerin.[4] The released NO, a gaseous signaling molecule, readily diffuses across cell membranes to exert its effects.

The Canonical NO/sGC/cGMP Signaling Pathway

Once released, nitric oxide activates its primary downstream effector, soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[5]

Quantitative Data and Comparative Analysis

The efficacy of this compound as a vasodilator is well-documented. The following tables summarize key quantitative parameters and compare SNP with other common nitric oxide donors.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Reference(s) |

| Onset of Action | < 30 seconds | [3] |

| Peak Effect | ~2 minutes | [3] |

| Duration of Action | 3 - 7 minutes | [3] |

| Elimination Half-life (SNP) | ~2 minutes | [6][7] |

| Elimination Half-life (Thiocyanate metabolite) | ~3 days | [7] |

| Typical Infusion Rate (clinical) | 0.5 - 10 µg/kg/min | [3][8] |

| Effective Concentration (in vitro vasodilation) | 10⁻⁹ to 3x10⁻⁴ M | [9] |

Table 2: Comparative Vasodilator Potency (SNP vs. Nitroglycerin)

| Parameter | This compound (SNP) | Nitroglycerin (NTG) | Key Findings | Reference(s) |

| Vascular Bed Selectivity | Balanced arterial and venous dilation | Predominantly venous dilation | SNP is a more potent arterial vasodilator. | [10] |

| EC₅₀ (in vitro, human radial artery) | -6.71 ± 0.38 log M (U46619-induced contraction) | -7.50 ± 0.16 log M (U46619-induced contraction) | NTG is ~6.2-fold more potent in relaxing arteries pre-contracted with a thromboxane (B8750289) A2 mimetic. | [11] |

| Forearm Vascular Conductance (FVC) | Significantly higher at doses of 1 and 2 µg·100 ml FAV⁻¹·min⁻¹ | Lower than SNP at higher doses | SNP induces significantly higher vasodilatory actions compared with NTG at higher doses. | [1][12] |

| Tolerance Development | Tolerance is not observed. | Tolerance can develop within 24 hours. | SNP maintains its efficacy over time. | [10] |

Table 3: Comparison of Nitric Oxide Donors

| NO Donor | Mechanism of NO Release | Potency Order (Rabbit Carotid Artery) | Key Characteristics | Reference(s) |

| This compound (SNP) | Non-enzymatic, requires reduction (e.g., by thiols) | SNP > DEA/NO > SPER/NO (histamine pre-contraction) | Fast-acting, potent, balanced arterial/venous vasodilator. Releases cyanide. | [9] |

| Nitroglycerin (NTG) | Enzymatic (aldehyde dehydrogenase) | - | Predominantly a venodilator. Tolerance can develop. | [10] |

| Diethylamine/NO (DEA/NO) | Spontaneous decomposition | SNP = DEA/NO > SPER/NO (KCl pre-contraction) | Spontaneous NO donor. | [9] |

| Spermine/NO (SPER/NO) | Spontaneous decomposition | - | Spontaneous NO donor. | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments involving this compound.

In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol describes a common method for assessing the vasodilatory effect of SNP on isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., rat aorta, human internal mammary artery)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Vasoconstrictor agent (e.g., norepinephrine (B1679862), phenylephrine, U46619)

-

This compound stock solution

-

Gas mixture (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation: Isolate the desired artery and carefully clean it of surrounding connective tissue. Cut the artery into rings of 2-3 mm in length.

-

Mounting: Suspend the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with the gas mixture. One end of the ring is attached to a fixed support and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the arterial rings by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).

-

Pre-contraction: After washing out the high potassium solution and allowing the rings to return to baseline, induce a submaximal contraction with a chosen vasoconstrictor (e.g., norepinephrine 10⁻⁶ M).

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add SNP to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). Record the relaxation response after each addition.

-

Data Analysis: Express the relaxation at each SNP concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ (the concentration of SNP that produces 50% of the maximal relaxation).

Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452) (NO₂⁻).

Materials:

-

Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

-

Sample (e.g., cell culture supernatant, buffer solution containing SNP)

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations (e.g., 1-100 µM) by diluting the stock standard solution in the same medium as your samples.

-

Sample Preparation: Collect the experimental samples. If using cell culture, centrifuge the supernatant to remove any cells or debris.

-

Griess Reaction:

-

Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

-

Absorbance Measurement: Measure the absorbance of each well at 540-550 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to calculate the nitrite concentration in your samples.

Quantification of Nitric Oxide using the Hemoglobin Assay

This assay is based on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored spectrophotometrically.

Materials:

-

Hemoglobin (from bovine or human source)

-

Sodium dithionite (B78146)

-

Sephadex G-25 column

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Oxyhemoglobin Preparation:

-

Dissolve hemoglobin in PBS.

-

Add a small amount of sodium dithionite to reduce any methemoglobin to deoxyhemoglobin.

-

Remove excess dithionite by passing the solution through a Sephadex G-25 column equilibrated with PBS. The resulting solution should be bright red, indicating oxyhemoglobin.

-

-

Assay:

-

Place a known concentration of the oxyhemoglobin solution (e.g., 5 µM) in a cuvette.

-

Record the baseline absorbance spectrum (typically between 400-600 nm). Oxyhemoglobin has a characteristic peak at ~415 nm.

-

Add the SNP solution to the cuvette and mix.

-

Monitor the change in absorbance over time at 401 nm (the isosbestic point for oxyHb and metHb) or by scanning the full spectrum. The formation of metHb will cause a shift in the Soret peak from ~415 nm to ~406 nm.

-

-

Data Analysis: The concentration of NO released can be calculated from the change in absorbance at 401 nm using the molar extinction coefficient for methemoglobin.

Considerations for Use and Toxicity

While SNP is a highly effective NO donor, its use requires careful consideration due to the release of cyanide ions. In clinical settings, this is managed by co-infusion with sodium thiosulfate, which facilitates the conversion of cyanide to the less toxic thiocyanate. For in vitro studies, the concentrations and duration of exposure should be carefully chosen to minimize potential cytotoxicity from cyanide, especially in long-term experiments. It is also important to protect SNP solutions from light, as it can cause decomposition and release of NO.[3]

Conclusion

This compound remains a valuable tool in both clinical practice and biomedical research due to its rapid and potent NO-releasing properties. A thorough understanding of its mechanism of action, the downstream signaling pathways it activates, and appropriate experimental design, including careful consideration of its potential toxicity, is essential for its effective and safe use. This guide provides a foundational framework for researchers and drug development professionals to harness the capabilities of this compound in their investigations of NO-mediated biological processes.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. openanesthesia.org [openanesthesia.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Injection [dailymed.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. Comparative relaxant effects of the NO donors this compound, DEA/NO and SPER/NO in rabbit carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the vasodilatory effects of this compound vs. nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium Nitroprusside in the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of sodium nitroprusside (SNP) in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. SNP, a potent vasodilator, serves as a powerful tool in research and clinical settings to modulate this crucial signaling cascade. This document provides a comprehensive overview of its mechanism of action, downstream effects, and detailed experimental protocols for its study, tailored for professionals in the fields of pharmacology, cell biology, and drug development.

Introduction to this compound and the cGMP Pathway

This compound is an inorganic compound with the formula Na₂[Fe(CN)₅NO]. In biological systems, it acts as a prodrug, spontaneously releasing nitric oxide (NO).[1][2] NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), a cytosolic enzyme.[3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] cGMP, in turn, acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG).[1][4] The activation of PKG initiates a cascade of phosphorylation events that ultimately lead to a variety of physiological responses, most notably smooth muscle relaxation and vasodilation.[1][3]

Mechanism of Action of this compound

The action of SNP on the cGMP pathway can be dissected into a series of sequential steps, beginning with the release of its active component, nitric oxide.

Nitric Oxide Donation

Upon administration, this compound non-enzymatically decomposes to release nitric oxide (NO).[1] This process is a key feature of SNP, making it a direct and potent NO donor.

Activation of Soluble Guanylate Cyclase (sGC)

The liberated NO diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC).[3] This binding induces a conformational change in sGC, leading to its activation.

Synthesis of Cyclic Guanosine Monophosphate (cGMP)

Activated sGC catalyzes the conversion of GTP to cGMP, leading to a rapid and significant increase in intracellular cGMP concentrations.[1][5] The magnitude of this increase is dependent on the concentration of SNP and the duration of exposure.[5][6]

Activation of cGMP-Dependent Protein Kinase (PKG)

Elevated levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).[1][4] PKG is a serine/threonine kinase that phosphorylates a variety of downstream target proteins, mediating the physiological effects of the NO/cGMP pathway.[1]

Diagram of the Core Signaling Pathway

Caption: Core signaling pathway of this compound.

Downstream Cellular Effects

The activation of the SNP-cGMP-PKG pathway triggers several key cellular responses, primarily observed in vascular smooth muscle cells.

Vasodilation

The most prominent effect of SNP is vasodilation, the relaxation of vascular smooth muscle.[1] This is achieved through PKG-mediated phosphorylation of proteins that lead to a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium.[1][3]

Reduction of Intracellular Calcium ([Ca²⁺]i)

PKG activation leads to a decrease in intracellular calcium levels through multiple mechanisms:

-

Inhibition of Ca²⁺ influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular calcium.

-

Enhanced Ca²⁺ sequestration: PKG can phosphorylate phospholamban, which in turn stimulates the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, leading to increased sequestration of calcium into the sarcoplasmic reticulum.

-

Activation of K⁺ channels: PKG can activate large-conductance calcium-activated potassium (BK) channels, leading to hyperpolarization of the cell membrane, which further reduces calcium influx through voltage-gated calcium channels.[4]

Desensitization to Calcium

PKG can phosphorylate and activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.[1] This effectively reduces the sensitivity of the contractile apparatus to calcium.

Diagram of Downstream Effects in Vascular Smooth Muscle

Caption: Downstream effects of PKG activation in vascular smooth muscle.

Quantitative Data on SNP-Induced cGMP Signaling

The following tables summarize quantitative data from various studies on the effects of this compound on cGMP levels and related physiological responses.

Table 1: Dose-Dependent Effects of this compound on cGMP Accumulation

| Cell/Tissue Type | SNP Concentration | cGMP Accumulation (Fold Increase or pmol/mg protein) | Reference |

| Cultured Porcine Vascular Smooth Muscle Cells | 100 µM | 300 ± 8.6 pmol/mg protein | [6] |

| Isolated Frog Skin Epithelia | 0.1 mM | ~10-fold increase | [5] |

| Isolated Frog Skin Epithelia | 1 mM | 20-50-fold increase | [5] |

| Human Platelets | 10 µM | 49 ± 6% increase in cAMP (indirectly via cGMP) | [7] |

| Rat Aortic Smooth Muscle Cells | 30 seconds incubation | Basal: 2.4 ± 0.2 pmol/mg protein | [8] |

| Rat Colonic Mucosal Strips | Not specified | ~20-fold increase | [9] |

| Isolated Inner Medullary Collecting Duct (IMCD) cells (virgin rats) | 10⁻⁶ M | Dose-dependent increase | [10] |

| Isolated Inner Medullary Collecting Duct (IMCD) cells (virgin rats) | 10⁻⁴ M | Dose-dependent increase | [10] |

Table 2: Time-Course of this compound-Induced cGMP Accumulation

| Cell/Tissue Type | SNP Concentration | Time Point | cGMP Accumulation | Reference |

| Isolated Frog Skin Epithelia | 0.1 mM | 5 min | 10-fold increase | [5] |

| Isolated Adult Rat Cardiomyocytes | Not specified | 5-10 min | Maximal activation of Erk1, Erk2, p38 MAPK, and MAPKAPK2 | [11] |

| Embryonic Chick Cardiomyocytes | 1 mM | 10 min | Apparent p38 MAPK phosphorylation | [12] |

| Embryonic Chick Cardiomyocytes | 1 mM | 60 min | Significant p38 MAPK phosphorylation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on the cGMP signaling pathway.

Measurement of cGMP Accumulation

5.1.1. Radioimmunoassay (RIA)

-

Principle: A competitive binding assay where a known quantity of radiolabeled cGMP competes with the cGMP in the sample for binding to a limited amount of anti-cGMP antibody. The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample.

-

Protocol Outline:

-

Sample Preparation: Cells or tissues are treated with SNP for the desired time and concentration. The reaction is stopped, and cells are lysed, often with an acidic solution to inhibit phosphodiesterases.

-

Assay: The sample lysate is incubated with a known amount of ¹²⁵I-labeled cGMP and a specific anti-cGMP antibody.

-

Separation: The antibody-bound cGMP is separated from the free cGMP, often by precipitation with a secondary antibody.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is generated using known concentrations of unlabeled cGMP to determine the cGMP concentration in the samples.

-

5.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: A competitive immunoassay similar to RIA, but using an enzyme-linked cGMP conjugate and a chromogenic substrate for detection.

-

Protocol Outline:

-

Sample Preparation: Similar to RIA, samples are prepared and lysed.

-

Assay: The sample is added to a microplate pre-coated with an anti-cGMP antibody, along with a cGMP-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Incubation and Washing: The plate is incubated to allow competitive binding, followed by washing to remove unbound reagents.

-

Detection: A substrate for the enzyme is added, and the resulting color change is measured using a microplate reader. The intensity of the color is inversely proportional to the cGMP concentration.

-

Quantification: A standard curve is used for quantification.

-

5.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: A highly sensitive and specific method that separates cGMP from other cellular components by liquid chromatography and then quantifies it based on its mass-to-charge ratio using mass spectrometry.

-

Protocol Outline:

-

Sample Preparation: Involves cell lysis, protein precipitation, and extraction of cGMP. An internal standard (e.g., isotope-labeled cGMP) is added for accurate quantification.[13]

-

Chromatographic Separation: The extracted sample is injected into an LC system to separate cGMP from other molecules.

-

Mass Spectrometric Detection: The eluting cGMP is ionized and detected by a tandem mass spectrometer, which provides high specificity and sensitivity.[13]

-

Quantification: The amount of cGMP is determined by comparing the signal of the analyte to that of the internal standard.[13]

-

Measurement of PKG Activity

5.2.1. Western Blotting for Phosphorylated Substrates

-

Principle: This method indirectly measures PKG activity by detecting the phosphorylation of its known downstream substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP).

-

Protocol Outline:

-

Cell Treatment and Lysis: Cells are treated with SNP, and then lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of a PKG substrate (e.g., anti-phospho-VASP), followed by a secondary antibody conjugated to an enzyme for detection (e.g., HRP).

-

Visualization: The signal is detected using a chemiluminescent substrate. The intensity of the band corresponding to the phosphorylated substrate is indicative of PKG activity.

-

5.2.2. In Vitro Kinase Assay with Peptide Substrates

-

Principle: This assay directly measures the catalytic activity of PKG in cell lysates using a specific peptide substrate.

-

Protocol Outline:

-

Cell Lysate Preparation: Cells are treated with SNP and lysed.

-

Kinase Reaction: The cell lysate is incubated with a specific PKG peptide substrate, ATP (often radiolabeled with ³²P), and a buffer containing necessary cofactors.

-

Separation: The phosphorylated peptide is separated from the unreacted ATP.

-

Detection: The amount of incorporated radioactivity into the peptide is measured, which is directly proportional to the PKG activity in the lysate.

-

Measurement of Vasodilation (Organ Bath Experiment)**

-

Principle: This ex vivo technique measures the contractile and relaxant responses of isolated blood vessel segments to pharmacological agents.

-

Protocol Outline:

-

Tissue Preparation: A segment of a blood vessel (e.g., aorta, mesenteric artery) is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂/5% CO₂).

-

Isometric Tension Recording: The vessel segment is connected to a force transducer to record changes in isometric tension.

-

Pre-contraction: The vessel is pre-contracted with an agonist such as norepinephrine (B1679862) or phenylephrine (B352888) to induce a stable contraction.

-

SNP Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of SNP to the organ bath and recording the resulting relaxation.

-

Data Analysis: The relaxation is typically expressed as a percentage of the pre-contraction tension.

-

Diagram of an Organ Bath Experimental Workflow

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Mechanisms involved in SNP-induced relaxation and [Ca2+]i reduction in piglet pulmonary and systemic arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Induced Activation of Vascular Smooth Muscle BK Channels Is Mediated by PKG Rather Than by a Direct Interaction with NO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induced cGMP accumulation in isolated frog skin epithelium. Effect on cAMP, hydroosmotic and natriferic response to antidiuretic horomone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolerance to this compound. Studies in cultured porcine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of cGMP-stimulated phosphodiesterase by nitroprusside limits cAMP accumulation in human platelets: effects on platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Production and localization of cGMP and PGE2 in nitroprusside-stimulated rat colonic ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclic GMP-dependent and -independent regulation of MAP kinases by this compound in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound activates p38 mitogen activated protein kinase through a cGMP/PKG independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of cGMP in human plasma by isotope dilution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Effects of Sodium Nitroprusside on Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitroprusside (SNP) is a potent vasodilator with a complex and dualistic impact on cellular respiration. Its primary mechanism involves the release of nitric oxide (NO), a critical signaling molecule, alongside the concomitant liberation of cyanide ions (CN⁻). This duality makes SNP a compound of significant interest in both clinical and research settings, as it can modulate mitochondrial function through distinct and sometimes opposing pathways. This technical guide provides an in-depth analysis of the multifaceted effects of SNP on cellular respiration, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining experimental protocols for investigating these phenomena.

Introduction

This compound (Na₂[Fe(CN)₅NO]) is widely recognized for its therapeutic application in managing hypertensive crises due to its rapid and potent vasodilatory effects.[1] These effects are mediated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.[2][3] However, the metabolism of SNP also yields five cyanide ions, one of which can be released as free cyanide.[3] Cyanide is a well-known and potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) of the electron transport chain (ETC).[2][4] This guide dissects the intricate interplay between the NO-mediated signaling and the cyanide-induced toxicity of SNP on mitochondrial function.

Mechanisms of Action on Cellular Respiration

The impact of this compound on cellular respiration is a tale of two molecules: nitric oxide and cyanide.

Nitric Oxide-Mediated Effects

Upon entering the bloodstream, SNP reacts with sulfhydryl groups on erythrocytes and other proteins to release nitric oxide.[5] NO, a gaseous signaling molecule, can diffuse across cellular membranes and influence mitochondrial activity through several pathways:

-

Canonical cGMP-Dependent Pathway: NO activates sGC, which converts guanosine triphosphate (GTP) to cGMP.[2] Elevated cGMP levels can, in turn, activate protein kinase G (PKG), which has been implicated in mitochondrial biogenesis and the modulation of mitochondrial function.[6]

-

Direct Inhibition of the Electron Transport Chain: Nitric oxide can reversibly bind to and inhibit cytochrome c oxidase, competing with oxygen at Complex IV.[4] This inhibition is typically less potent and more transient than that caused by cyanide. NO can also affect other respiratory complexes, though the primary focus has been on Complex IV.

-

Oxidative and Nitrosative Stress: At higher concentrations, NO can react with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[7] Peroxynitrite can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), leading to mitochondrial dysfunction.

-

Activation of Stress-Response Pathways: SNP-derived NO can activate various cellular stress-response pathways, including the mitogen-activated protein kinase (MAPK) pathways (p38, ERK, and JNK).[7][8] These pathways can influence apoptosis and cell survival in response to mitochondrial stress.

-

Modulation of the Nrf2 Pathway: Nitric oxide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Nrf2 is a master regulator of antioxidant responses and can promote mitochondrial biogenesis, offering a protective mechanism against oxidative stress.[10]

Cyanide-Mediated Effects

The metabolism of SNP inevitably releases cyanide ions.[4] Free cyanide has a high affinity for the ferric iron (Fe³⁺) in the heme a₃ center of cytochrome c oxidase (Complex IV).[2]

-

Inhibition of Cytochrome c Oxidase (Complex IV): Cyanide binding to Complex IV effectively blocks the transfer of electrons to oxygen, the final electron acceptor in the ETC.[4] This abrupt halt in electron flow disrupts the proton gradient across the inner mitochondrial membrane, leading to a rapid cessation of oxidative phosphorylation and a drastic reduction in ATP synthesis.[4]

-

Induction of Cytotoxic Hypoxia: The inhibition of oxygen utilization by the mitochondria, despite adequate oxygen supply, is termed cytotoxic hypoxia. This leads to a shift towards anaerobic glycolysis and the production of lactic acid, resulting in metabolic acidosis.[3]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of SNP on key parameters of cellular respiration.

| Parameter | Cell/Tissue Type | SNP Concentration | Effect | Reference(s) |

| Oxygen Consumption | Rat Liver Mitochondria | 1 mmol/L | 63.4% inhibition of state 3 respiration | [4] |

| Rat Liver Mitochondria (with 1 mmol/L GSH) | 1 mmol/L | 75.9% inhibition of oxygen uptake | [4] | |

| ATP Levels | Candida albicans | Not specified | Decreased ATP concentration | [11] |

| Mitochondrial Membrane Potential (ΔΨm) | Mesenchymal Stem Cells | Time-dependent reduction | Reduction in ΔΨm | |

| Enzyme Activity | H+-ATPase (Candida albicans) | Not specified | 70% decrease in activity | [11] |

| NADH Dehydrogenase (Complex I) | Time-dependent reduction | Reduction in activity | ||

| Cell Viability | Differentiated Neural Stem Cells | 100-400 µM | Reduced cell viability | [8] |

| Osteoblasts | 1.5 mM | 29% cell death | ||

| Osteoblasts | 2 mM | 58% cell death |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Metabolic breakdown of this compound.

Caption: Nitric Oxide signaling pathways affecting mitochondria.

Caption: Cyanide's mechanism of mitochondrial toxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of a compound like this compound on cellular respiration.

Caption: A typical workflow for studying drug effects on mitochondria.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for assessing drug-induced mitochondrial dysfunction.[12][13][14]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant solution

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Test compound (this compound)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.

-

Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C.

-

Cell Plate Preparation:

-

Remove the cell culture medium from the plate.

-

Wash the cells twice with the warmed assay medium.

-

Add the final volume of warmed assay medium to each well.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour to allow for temperature and pH equilibration.

-

-

Prepare Compound Plate: Prepare a stock solution of SNP and the mitochondrial inhibitors. Load the appropriate volumes into the injection ports of the sensor cartridge.

-

Run the Assay:

-

Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

-

Replace the calibrant plate with the cell plate.

-

Start the assay. The instrument will measure the basal OCR before sequentially injecting SNP and the mitochondrial inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential.[15]

Materials:

-

JC-1 dye

-

Cell culture medium

-

Assay Buffer (e.g., PBS)

-

Fluorescence microscope, flow cytometer, or microplate reader

-

Positive control for depolarization (e.g., CCCP)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of SNP for the desired time. Include a positive control group treated with CCCP.

-

JC-1 Staining:

-

Prepare a JC-1 staining solution by diluting the JC-1 stock in cell culture medium (typically 1-10 µM).

-

Remove the treatment medium from the cells and add the JC-1 staining solution.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells with an appropriate assay buffer.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells immediately. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

Microplate Reader: Read the fluorescence at the appropriate excitation/emission wavelengths for green and red fluorescence. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

Conclusion

The effects of this compound on cellular respiration are a clear example of the complex interplay between intended pharmacological action and off-target toxicity. The release of nitric oxide initiates a cascade of signaling events that can modulate mitochondrial function and activate protective pathways. Conversely, the co-release of cyanide presents a significant bioenergetic threat through the potent inhibition of the electron transport chain. For researchers and drug development professionals, a thorough understanding of these dual mechanisms is paramount. The experimental approaches outlined in this guide provide a framework for dissecting the nuanced effects of SNP and other compounds with similar dual-action profiles on mitochondrial health and cellular respiration. This knowledge is critical for the development of safer and more effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. litfl.com [litfl.com]

- 4. Inhibition of mitochondrial respiration by this compound and the mechanism of cyanide liberation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: mechanism of NO release mediated by sulfhydryl-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound-induced mitochondrial apoptotic events in insulin-secreting RINm5F cells are associated with MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nuclear factor erythroid‐derived 2‐like 2 (NFE2L2, Nrf2) mediates exercise‐induced mitochondrial biogenesis and the anti‐oxidant response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound on H+-ATPase activity and ATP concentration in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. content.protocols.io [content.protocols.io]

- 13. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cellular Metabolism Applications in Mitochondrial and Safety Toxicology | Agilent [agilent.com]

Preliminary Studies of Sodium Nitroprusside in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nitroprusside (SNP), a potent vasodilator, has long been utilized in clinical settings for the management of hypertensive crises.[1] Its mechanism of action, centered on the release of nitric oxide (NO), has garnered significant interest within the neuroscience community.[1][2] NO is a crucial signaling molecule in the brain, involved in a myriad of physiological processes including neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[3][4][5] This technical guide provides an in-depth overview of the preliminary studies of SNP in neuroscience research, summarizing key findings, detailing experimental protocols, and illustrating the underlying molecular pathways.

Mechanism of Action

Upon entering the circulation, this compound decomposes to release nitric oxide.[1] This process involves the interaction of SNP with oxyhemoglobin, leading to the formation of methemoglobin, cyanide, and NO.[1] The released NO then diffuses into vascular smooth muscle cells and neurons.[2]

In the canonical pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][6] The subsequent rise in intracellular cGMP levels activates protein kinase G (PKG), leading to a cascade of downstream effects that ultimately result in vasodilation and modulation of neuronal activity.[2][7] However, research also points to NO-independent effects of SNP, potentially mediated by its iron component or other byproducts.[8][9]

Quantitative Data from In Vitro and In Vivo Studies